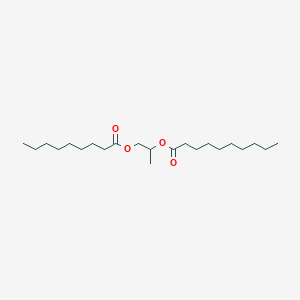
Propylene glycol dipelargonate, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol dipelargonate is a chemical compound with the empirical formula C22H42O4 and a molecular weight of 370.57 g/mol . It is a diester formed from propylene glycol and pelargonic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is synthesized through the esterification reaction between propylene glycol and pelargonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of propylene glycol dipelargonate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Propylene glycol dipelargonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipelargonate can be hydrolyzed back to propylene glycol and pelargonic acid.
Oxidation: Under oxidative conditions, the ester groups in propylene glycol dipelargonate can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propylene glycol dipelargonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emollient and viscosity-modifying properties
Mécanisme D'action
The mechanism of action of propylene glycol dipelargonate primarily involves its role as an emollient and solvent. In pharmaceutical and cosmetic formulations, it helps to improve the texture and spreadability of products. It also enhances the penetration of active ingredients through the skin by disrupting the lipid barrier, allowing for better absorption .
Comparaison Avec Des Composés Similaires
- Propylene glycol dicaprylate
- Propylene glycol dicaprate
- Propylene glycol diisostearate
- Propylene glycol dilaurate
Comparison: Propylene glycol dipelargonate is unique due to its specific esterification with pelargonic acid, which imparts distinct properties such as a lower melting point and better spreadability compared to other similar compounds. This makes it particularly useful in applications where a smooth, non-greasy feel is desired .
Propriétés
Formule moléculaire |
C22H42O4 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
1-nonanoyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
Clé InChI |
BBPQTYSGBCCALB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




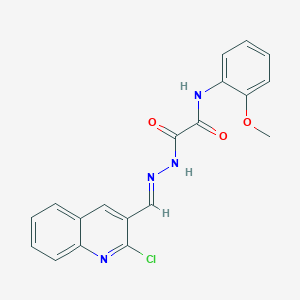


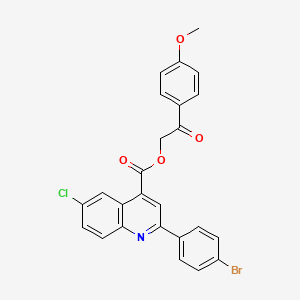
![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
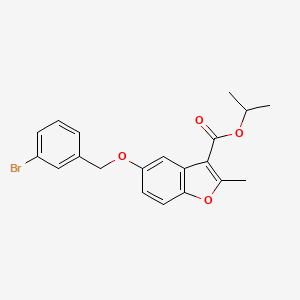
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

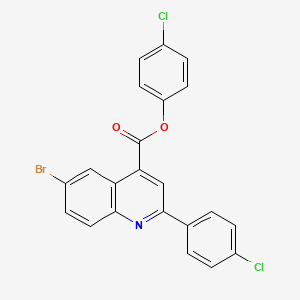
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

